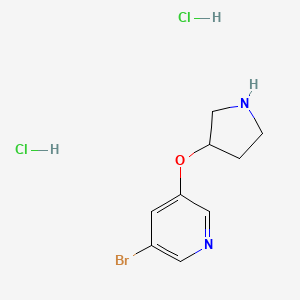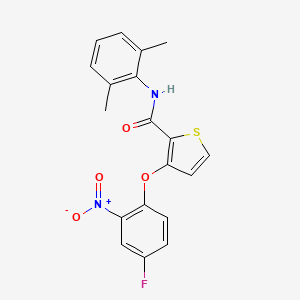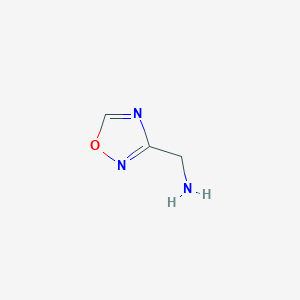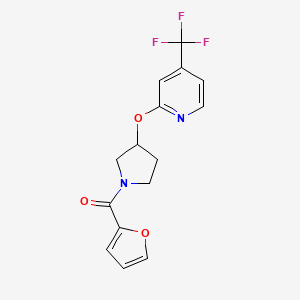
(2E)-2-(nitromethylidene)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-(Nitromethylidene)pyrrolidine is a heterocyclic compound featuring a pyrrolidine ring with a nitromethylidene group at the 2-position
Mecanismo De Acción
Target of Action
Pyrrolidine derivatives have been found to interact with various biological targets, such as cytochrome p450 enzymes . These enzymes play a crucial role in the metabolism of many drugs and endogenous compounds.
Mode of Action
It’s known that pyrrolidine derivatives can undergo various transformations catalyzed by enzymes like cytochrome p450 . For instance, these enzymes can catalyze the synthesis of imidazolidine-4-ones via an intramolecular C–H amination .
Biochemical Pathways
Pyrrolidine derivatives are known to be involved in various biochemical reactions, including those catalyzed by cytochrome p450 enzymes .
Pharmacokinetics
Pharmacokinetics generally refers to the movement of a drug into, through, and out of the body .
Result of Action
The transformation of pyrrolidine derivatives catalyzed by enzymes like cytochrome p450 can lead to the synthesis of various compounds, potentially affecting cellular processes .
Action Environment
The action of (2E)-2-(nitromethylidene)pyrrolidine can be influenced by various environmental factors. For instance, the dynamics of pyrrolidine rings can be affected by the crystallographic environment, leading to differing dynamics in crystallographically distinct pyrrolidine rings .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-(nitromethylidene)pyrrolidine can be achieved through various methods. One efficient methodology involves the nitrile-stabilized synthesis via tandem alkynyl aza-Prins–Ritter reactions. This process is mediated by triflic acid and results in good yields with separable Z/E isomers within a short reaction time .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.
Análisis De Reacciones Químicas
Types of Reactions: (2E)-2-(Nitromethylidene)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The nitromethylidene group can be oxidized under specific conditions.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Products may include nitroso or nitro derivatives.
Reduction: Amino derivatives are common products.
Substitution: Various substituted pyrrolidines can be formed depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2E)-2-(Nitromethylidene)pyrrolidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for potential biological activity.
Medicine: Research is ongoing into its potential use in pharmaceuticals.
Industry: It is used in the synthesis of fine chemicals and intermediates.
Comparación Con Compuestos Similares
Pyrrolidine: A basic heterocyclic amine used in various chemical syntheses.
N-Methylpyrrolidine: A derivative used as an intermediate in pharmaceuticals.
By understanding the properties, synthesis, reactions, and applications of (2E)-2-(nitromethylidene)pyrrolidine, researchers can explore its full potential in various scientific and industrial fields.
Propiedades
IUPAC Name |
(2E)-2-(nitromethylidene)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c8-7(9)4-5-2-1-3-6-5/h4,6H,1-3H2/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMGDZMCCPSUFI-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C[N+](=O)[O-])NC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=C\[N+](=O)[O-])/NC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
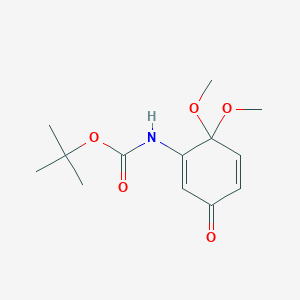
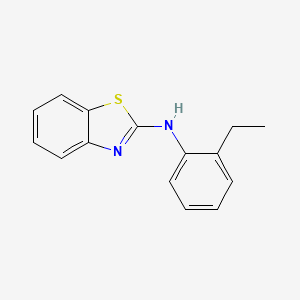
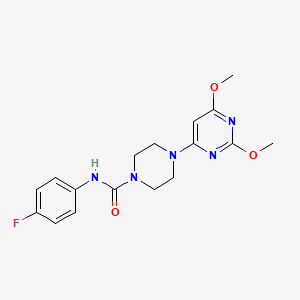

![4-((1-(1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2993733.png)
![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-quinoxalin-2-ylmethanone](/img/structure/B2993734.png)
![1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one](/img/structure/B2993736.png)
![N-(4-fluorophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-methylacetamide](/img/structure/B2993737.png)
